2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core linked to an ethoxyphenylacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol with 4-ethoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the replacement of the ethoxy group with other nucleophiles .
Scientific Research Applications
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Ethyl 2,3-dihydro-ε,2-dioxo-5-[[[5-(phenylmethyl)-5H-1,2,4]triazino[5,6-b]indole-3-yl]thio]propyl}-1,3-dihydro-2H-benzimidazol-2-one
- 4-substituted 2,3-dihydro-11H-[1,3]thiazino[3´,2´:2,3][1,2,4]triazino[5,6-b]indolium halides
Uniqueness
What sets 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide apart from similar compounds is its unique combination of the triazinoindole core with the ethoxyphenylacetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H17N5O2S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-2-26-13-9-7-12(8-10-13)20-16(25)11-27-19-22-18-17(23-24-19)14-5-3-4-6-15(14)21-18/h3-10H,2,11H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
BGDZSVNAUVKUTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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